molecular formula C15H14O2 B14047557 1-(2'-Hydroxybiphenyl-3-YL)propan-2-one

1-(2'-Hydroxybiphenyl-3-YL)propan-2-one

Cat. No.: B14047557
M. Wt: 226.27 g/mol
InChI Key: YWISKWVNLPYGNN-UHFFFAOYSA-N
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Description

1-(2’-Hydroxybiphenyl-3-YL)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27046. This compound is characterized by the presence of a hydroxybiphenyl group attached to a propanone moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one typically involves the reaction of 2’-hydroxybiphenyl with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

1-(2’-Hydroxybiphenyl-3-YL)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group in the biphenyl moiety can undergo nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

    Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .

Scientific Research Applications

1-(2’-Hydroxybiphenyl-3-YL)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

1-(2’-Hydroxybiphenyl-3-YL)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-[3-(2-hydroxyphenyl)phenyl]propan-2-one

InChI

InChI=1S/C15H14O2/c1-11(16)9-12-5-4-6-13(10-12)14-7-2-3-8-15(14)17/h2-8,10,17H,9H2,1H3

InChI Key

YWISKWVNLPYGNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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